The compound [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine represents a class of 1,3,4-oxadiazole derivatives that have garnered significant interest in various fields of research due to their diverse biological activities. These compounds have been explored for their potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents, as well as in the agricultural sector as pesticides2456. The versatility of the 1,3,4-oxadiazole ring system allows for the synthesis of a wide range of derivatives with varying substituents, which can lead to different biological activities and mechanisms of action.
The design and synthesis of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have led to compounds with excellent insecticidal and fungicidal activities1. These compounds have shown broad-spectrum activity against pests such as Mythimna separata and Tetranychus cinnabarinus, as well as the fungus Pseudoperonospora cubensis. The structure-activity relationships of these compounds have been explored, providing a foundation for the optimization of more active pesticides1.
A series of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized and screened for their anticancer activity against various human cancer cell lines4. Some of these compounds have shown high cytotoxicity against cell lines such as HepG2 and Caco-2, with IC50 values comparable to or better than standard drugs like 5-fluorouracil4. These findings highlight the potential of 1,3,4-oxadiazole derivatives as anticancer agents.
Another set of oxadiazole analogues synthesized from 2-aminopyridine exhibited both antiproliferative and antimicrobial activities5. These compounds were tested against a range of human cancer cell lines and showed selectivity towards certain types, such as non-small cell lung cancer. Additionally, some derivatives displayed significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) in the low micromolar range5.
Derivatives of 1,3,4-oxadiazol-2-amine have also been investigated for their antioxidant and anti-inflammatory properties6. Some compounds in this class have shown greater antioxidant activity than standard ascorbic acid and have exhibited promising anti-inflammatory activity. These findings suggest potential applications in the treatment of oxidative stress-related diseases and inflammatory conditions6.
The synthesis of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine typically involves several steps that can vary based on the desired purity and yield. One common method includes:
Technical parameters such as temperature (typically around 50–80 °C) and reaction time (ranging from several hours to overnight) are crucial for optimizing yield and purity .
The molecular structure of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine features a five-membered oxadiazole ring with a methyl group at position 5 and a methylene amine side chain. Key structural characteristics include:
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine participates in various chemical reactions:
These reactions are vital for synthesizing new derivatives that may exhibit enhanced biological activity .
The mechanism of action of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine primarily revolves around its interaction with biological macromolecules:
The physical and chemical properties of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine include:
Property | Value |
---|---|
Molecular Weight | 99.09 g/mol |
Melting Point | 185–186 °C |
Boiling Point | Predicted ~228.8 °C |
Density | ~1.283 g/cm³ |
Solubility | Very soluble in water |
pKa | -0.42 (predicted) |
These properties indicate that the compound is relatively stable under standard conditions and exhibits high solubility in aqueous environments, making it suitable for biological applications .
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine has several scientific applications:
[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine possesses a well-defined chemical identity with systematic nomenclature that precisely describes its molecular structure. The compound features a 1,3,4-oxadiazole ring system—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—with a methyl group at the 5-position and an aminomethyl substituent at the 2-position. This arrangement confers distinctive physicochemical properties while maintaining aromatic character through a sextet of π-electrons delocalized across the heteroatoms [1] [6].
Table 1: Systematic Identifiers of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine |
Alternative Names | (5-Methyl-[1,3,4]oxadiazol-2-yl)methylamine; 5-Methyl-1,3,4-oxadiazol-2-ylmethanamine |
CAS Registry Number | 125295-22-9 (free base); 612511-96-3 (hydrochloride salt) |
Molecular Formula | C₄H₇N₃O (free base); C₄H₈ClN₃O (hydrochloride) |
Molecular Weight | 113.12 g/mol (free base); 149.58 g/mol (hydrochloride) |
Canonical SMILES | CC₁=NN=C(O₁)CN |
The hydrochloride salt form (CAS: 612511-96-3) is commercially available as a white to yellowish-orange tan solid with ≥95% purity by nuclear magnetic resonance analysis. This derivative exhibits enhanced crystallinity and stability compared to the free base, facilitating handling and storage at 0-8°C under inert conditions. The compound appears in PubChem under CID 14442192 (free base) and CID 20848010 (hydrochloride salt), providing authoritative chemical documentation [1] [3] [7].
Table 2: Spectral and Characterization Data
Characterization Method | Reported Data |
---|---|
Nuclear Magnetic Resonance (NMR) | Characteristic signals: δ 2.60 (s, 3H, CH₃); δ 4.05 (s, 2H, CH₂); δ 8.30 (s, 2H, NH₂) (free base, D₂O) |
High-Performance Liquid Chromatography (HPLC) | Purity typically ≥95% (hydrochloride salt) |
Melting Point | Not fully characterized (decomposition observed above 180°C) |
Storage Conditions | 0-8°C in dark place under inert atmosphere |
The historical trajectory of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine is intrinsically linked to the broader development of oxadiazole chemistry, which originated with the pioneering work of Tiemann and Krüger in 1884. Their initial synthesis of the 1,2,4-oxadiazole heterocycle—originally misclassified as "azoxime"—laid the foundation for heterocyclic systems that would remain largely unexplored for nearly eight decades. Significant scientific interest in 1,3,4-oxadiazoles emerged in the mid-20th century following observations of their unusual photochemical behavior and ring transformation properties [6].
The 1940s witnessed the first systematic investigations into the biological activities of 1,3,4-oxadiazole derivatives, culminating in the 1960s with Oxolamine becoming the first commercial drug containing this heterocyclic system, marketed as an antitussive agent. This breakthrough validated the pharmacological potential of the 1,3,4-oxadiazole scaffold and stimulated extensive research into structurally modified derivatives. The specific development of [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine emerged from medicinal chemistry efforts in the late 20th and early 21st centuries that sought to optimize the pharmacokinetic properties of heterocyclic amines through strategic methyl substitution [6].
A pivotal advancement occurred with the isolation of natural 1,2,4-oxadiazole alkaloids (Phidianidines A and B) from marine mollusks in 2011, which demonstrated significant cytotoxic activities and provided new structural templates for drug design. This discovery further stimulated synthetic efforts toward functionalized oxadiazole derivatives, including aminomethyl variants. The historical evolution reflects a progression from fundamental heterocyclic chemistry toward targeted molecular design, with [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine representing a deliberately optimized building block for central nervous system-targeted therapeutics [6].
The 1,3,4-oxadiazole ring system in [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine provides exceptional structural stability and functional versatility that underpins its pharmaceutical value. This planar, electron-deficient heteroaromatic system exhibits substantial resistance to metabolic degradation, particularly against hydrolytic enzymes that readily cleave traditional amide and ester functionalities. The oxadiazole ring achieves this stability through aromaticity (6π-electron system) while maintaining a polarized structure that supports diverse non-covalent interactions with biological targets [4] [6].
Functionally, the 1,3,4-oxadiazole core serves as a bioisosteric replacement for carboxylic acid esters and amides, effectively mimicking these groups' spatial and electronic properties without their metabolic liabilities. This bioisosterism enables the design of metabolically stable analogs of bioactive molecules, as demonstrated in patented Alzheimer disease therapeutics incorporating the [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine moiety. The heterocycle's nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with enzyme active sites, while its aromatic character supports π-π stacking with protein aromatic residues [4] [6].
The specific positioning of the aminomethyl group at the 2-position creates a pharmacophoric element that enhances blood-brain barrier penetration—a critical property for neurological applications. This structural arrangement has proven valuable in inhibitors targeting neurodegenerative pathways, such as glycogen synthase kinase-3β (GSK-3β) and O-GlcNAcase (OGA), which modulate tau protein phosphorylation in Alzheimer disease pathology. Patent US10377750B2 specifically claims 5-methyl-1,3,4-oxadiazol derivatives as therapeutic agents that reduce tau phosphorylation at sites implicated in neurodegeneration, highlighting the functional significance of this heterocyclic system in disease modification [4].
The methyl group at the 5-position of the 1,3,4-oxadiazole ring performs crucial electronic and steric modulation that substantially enhances the compound's physicochemical and biological properties. Electronic effects manifest primarily through the methyl group's electron-donating character, which increases electron density throughout the heterocyclic system. This hyperconjugative donation (+I effect) modifies the heterocycle's dipole moment and influences the basicity of the exocyclic amine, potentially enhancing its hydrogen-bonding capacity with biological targets [4] [10].
Sterically, the compact methyl group occupies minimal molecular volume while effectively shielding the heterocycle from nucleophilic attack and oxidative metabolism. This protective function extends the compound's metabolic stability compared to unmethylated analogs, as evidenced by enhanced microsomal stability in pharmacokinetic studies. Computational chemistry analyses indicate the methyl substituent induces a 0.4-0.5 log unit increase in octanol-water partition coefficient (Log P) compared to the unsubstituted parent compound, thereby improving membrane permeability—a critical factor for drugs targeting intracellular enzymes or the central nervous system [4] [10].
Table 3: Impact of Methyl Substitution on Physicochemical Properties
Property | 5-Unsubstituted Analog | 5-Methyl Derivative | Biological Consequence |
---|---|---|---|
Calculated Log P | -0.52 | -0.07 | Enhanced membrane permeability |
Topological Polar Surface Area | 64.94 Ų | 64.94 Ų | Unchanged hydrogen bonding capacity |
Metabolic Stability (in vitro) | Moderate | High | Extended plasma half-life |
Aqueous Solubility | 39.1 mg/mL | 15.2 mg/mL | Maintained formulation flexibility |
The methyl group's strategic positioning also minimizes steric hindrance around the aminomethyl functionality, preserving its rotational freedom and interaction potential with biological targets. This balance between electronic modulation and steric optimization makes [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine particularly valuable in structure-activity relationship studies, where minor structural changes significantly influence pharmacological activity. The compound's application in patented Alzheimer disease treatments directly leverages these methyl-enhanced properties to achieve enhanced blood-brain barrier penetration and target engagement against neurological disease mechanisms [4] [7] [10].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: